2,5-Difluoro-4-(methylsulfanyl)phenol CAS 1879026-13-7 properties
2,5-Difluoro-4-(methylsulfanyl)phenol CAS 1879026-13-7 properties
An In-depth Technical Guide to 2,5-Difluoro-4-(methylsulfanyl)phenol (CAS 1879026-13-7)
Introduction
2,5-Difluoro-4-(methylsulfanyl)phenol is a polysubstituted aromatic compound featuring a unique combination of functional groups: a hydroxyl group, two fluorine atoms, and a methylsulfanyl (thiomethyl) group. As a fluorinated phenol, it belongs to a class of molecules that are of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Similarly, the sulfur-containing methylsulfanyl group can modulate electronic properties and provide a handle for further chemical modification.
This guide provides a comprehensive overview of the known properties, a proposed synthetic pathway, predicted spectral data, and essential safety information for 2,5-Difluoro-4-(methylsulfanyl)phenol (CAS: 1879026-13-7). Given that this appears to be a specialized research chemical, this document synthesizes available data with established chemical principles to offer field-proven insights for its application in research and development.
Part 1: Core Physicochemical and Structural Properties
A precise understanding of a compound's fundamental properties is critical for its application in experimental settings. The key identifiers and known physical characteristics of 2,5-Difluoro-4-(methylsulfanyl)phenol are summarized below.
Chemical Structure
The arrangement of the fluoro, methylsulfanyl, and hydroxyl groups on the benzene ring dictates the molecule's reactivity and three-dimensional shape.
Caption: Chemical Structure of 2,5-Difluoro-4-(methylsulfanyl)phenol.
Data Summary Tables
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1879026-13-7 | [2] |
| Molecular Formula | C₇H₆F₂OS | |
| Molecular Weight | 176.19 g/mol | |
| InChI | 1S/C7H6F2OS/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3,10H,1H3 | |
| InChIKey | FQCJSMSGRIMBDI-UHFFFAOYSA-N |
| Synonyms | 2,5-difluoro-4-(methylthio)phenol | |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Physical Form | Solid | |
| Purity | ≥96% |
| Shipping Temp. | Ambient | |
Part 2: Proposed Synthesis Protocol
While specific literature detailing the synthesis of 2,5-Difluoro-4-(methylsulfanyl)phenol is not publicly available, a plausible and efficient synthetic route can be designed based on established organosulfur and aromatic chemistry principles. The following protocol outlines a hypothetical, yet chemically sound, two-step approach starting from the commercially available 2,5-difluorophenol.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis pathway for 2,5-Difluoro-4-(methylsulfanyl)phenol.
Step-by-Step Experimental Protocol
Causality and Rationale: This protocol employs a regioselective electrophilic aromatic substitution to install the sulfur moiety, followed by a standard nucleophilic alkylation. The positions ortho and para to the activating hydroxyl group are the most likely sites for substitution. The position para to the hydroxyl group (C4) is sterically more accessible than the position ortho (C6), favoring the desired C4 substitution.
Step 1: Electrophilic Sulfenylation of 2,5-Difluorophenol
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Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 10 mL per 1 g of starting material).
-
Reagent Addition: Add 2,5-difluorophenol (1.0 eq). Cool the solution to 0 °C using an ice bath.
-
Catalyst Introduction: Cautiously add aluminum chloride (AlCl₃, 1.1 eq) portion-wise to the stirred solution. Rationale: AlCl₃ is a Lewis acid that activates the electrophile.
-
Electrophile Addition: Slowly add sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) (1.1 eq) dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C. Rationale: This in-situ generates the electrophilic sulfur species.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, slowly pour the reaction mixture into a beaker of crushed ice and concentrated HCl (5 mL). Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
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Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude chlorosulfenyl intermediate. This intermediate is often used directly in the next step without extensive purification.
Step 2: Methylation of the Thiol Intermediate
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Reactor Setup: In a separate flame-dried flask under a nitrogen atmosphere, dissolve the crude intermediate from Step 1 in anhydrous tetrahydrofuran (THF, 10 mL per 1 g).
-
Deprotonation/Reduction: Cool the solution to 0 °C. A reducing agent like sodium borohydride (NaBH₄) would be added to reduce the sulfenyl chloride to a thiol, followed by a base like sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to deprotonate the thiol, forming the more nucleophilic thiolate. Rationale: The thiolate is a potent nucleophile for the subsequent methylation.
-
Alkylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise. Self-Validation: The disappearance of the thiol starting material and the appearance of a new, less polar spot on TLC indicates successful methylation.
-
Reaction: Allow the mixture to stir at room temperature for 2-4 hours until the reaction is complete as monitored by TLC.
-
Quenching & Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3 x 25 mL).
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Isolation & Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 2,5-Difluoro-4-(methylsulfanyl)phenol.
Part 3: Predicted Spectral Data for Structural Elucidation
No experimental spectra for this compound are publicly available. However, based on its structure and established principles of NMR and IR spectroscopy, a reliable prediction of its spectral characteristics can be made.[3][4][5][6] This serves as a critical reference for researchers synthesizing or handling this compound.
Table 3: Predicted Spectroscopic Data
| Technique | Prediction | Rationale |
|---|---|---|
| ¹H NMR | δ ~7.0-7.5 (m, 2H, Ar-H); δ ~5.0-6.0 (br s, 1H, OH); δ ~2.5 (s, 3H, S-CH₃) | The two aromatic protons will appear as multiplets due to H-H and H-F coupling. The phenolic proton is a broad singlet and its shift is solvent-dependent. The methyl group protons are a sharp singlet. |
| ¹³C NMR | 9 signals expected. Ar-C-OH (~150-155 ppm, d); Ar-C-F (~145-160 ppm, d, large ¹JCF); Ar-C-S (~120-130 ppm, d); Ar-C-H (~110-120 ppm, d); S-CH₃ (~15-20 ppm, q) | The 7 carbons are unique. Carbons bonded to fluorine will show characteristic splitting (doublets due to C-F coupling). The ipso-carbon attached to the OH group will be significantly deshielded.[6] |
| ¹⁹F NMR | Two distinct signals expected, likely in the range of -110 to -140 ppm. | The two fluorine atoms are in different chemical environments and will appear as separate signals, likely showing coupling to each other and to adjacent aromatic protons. |
| FT-IR (cm⁻¹) | ~3200-3500 (broad, O-H stretch); ~3000-3100 (C-H aromatic); ~2900-2950 (C-H aliphatic); ~1500-1600 (C=C aromatic); ~1200-1300 (C-O stretch); ~1100-1250 (C-F stretch) | These are characteristic vibrational frequencies for the functional groups present in the molecule.[3][5] |
| Mass Spec (EI) | M⁺ peak at m/z = 176. Key fragments may include loss of CH₃ (m/z=161) and loss of SCH₃ (m/z=129). | The molecular ion peak corresponds to the molecular weight. Fragmentation patterns provide further structural confirmation. |
Part 4: Safety, Handling, and Storage
A specific Material Safety Data Sheet (MSDS) for 2,5-Difluoro-4-(methylsulfanyl)phenol is not widely available. Therefore, a risk assessment must be conducted based on data from structurally related compounds and general chemical safety principles. Compounds such as 2-Fluoro-4-(methylsulfonyl)phenol and 4-(Methylthio)phenol are known to cause skin and eye irritation.[7][8][9]
Hazard Assessment
-
Acute Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin based on related phenols and organosulfur compounds.[9]
-
Skin Irritation: Likely to be a skin irritant.[7]
-
Eye Irritation: Likely to cause serious eye irritation.[7][8]
-
Respiratory Irritation: May cause respiratory tract irritation.
Recommended Handling Procedures
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[7]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[7]
-
Skin and Body Protection: Wear a lab coat or long-sleeved clothing.[7]
-
Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from strong oxidizing agents, strong bases, and strong acids.[8]
Part 5: Potential Applications and Research Directions
While specific applications for 2,5-Difluoro-4-(methylsulfanyl)phenol have not been documented, its structure suggests significant potential as a versatile building block in several areas of chemical research:
-
Medicinal Chemistry: Fluorinated phenols are common scaffolds in drug discovery.[1] The unique substitution pattern of this molecule could be exploited to synthesize novel kinase inhibitors, receptor antagonists, or other biologically active compounds. The methylsulfanyl group can also be oxidized to sulfoxide or sulfone moieties, further diversifying the chemical space for structure-activity relationship (SAR) studies.
-
Agrochemicals: Many successful herbicides and pesticides contain fluorinated aromatic rings. This compound could serve as a precursor for new agrochemical candidates.
-
Materials Science: Phenolic compounds are precursors to polymers and resins. The fluorine and sulfur atoms could impart unique properties such as thermal stability, altered electronic characteristics, or hydrophobicity to new materials.
Future research should focus on:
-
Developing and optimizing a scalable synthesis for this compound.
-
Screening for biological activity across various assays.
-
Utilizing it as a key intermediate in the synthesis of more complex target molecules.
References
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PubChem. 2,5-Difluorophenol. National Institutes of Health. Available at: [Link]
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CPAChem. Safety data sheet - 4-Methylphenol. Available at: [Link]
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Boroncore. 1879026-13-7 | 2,5-Difluoro-4-(methylsulfanyl)phenol. Available at: [Link]
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PubChem. 2-Fluoro-4-methylsulfonylphenol. National Institutes of Health. Available at: [Link]
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Saraswathy, V. G., et al. (2007). FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of 2,3-difluoro phenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
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Royal Society of Chemistry. Electronic Supplementary Information for Biomimetic aerobic oxidative hydroxylation of arylboronic acids to phenols. Available at: [Link]
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PubChem. Difluoro{[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy}acetic acid. National Institutes of Health. Available at: [Link]
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Zghari, H., et al. (2017). GC-MS, FTIR and H, C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater. Journal of Materials and Environmental Science. Available at: [Link]
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Thieme Chemistry. Difluoro(phenylsulfanyl)methane as a Formylating Agent. Available at: [Link]
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Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH analysis. Available at: [Link]
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U.S. Environmental Protection Agency. Substance Registry Services. Available at: [Link]
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PubMed. Selective Synthesis of 2,5-Diformylfuran by Sustainable 4-acetamido-TEMPO/Halogen-Mediated Electrooxidation of 5-Hydroxymethylfurfural. Available at: [Link]
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MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Available at: [Link]
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European Food Safety Authority (EFSA). Perfluoro{acetic acid, 2-[(5-methoxy-1,3-dioxolan-4-yl)oxyl]}, ammonium salt. Available at: [Link]
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Fernández de la Pradilla, R., et al. (2006). SYNTHESIS OF TETRAHYDROFURFURYLAMINES RELATED TO MUSCARINE. Arkivoc. Available at: [Link]
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